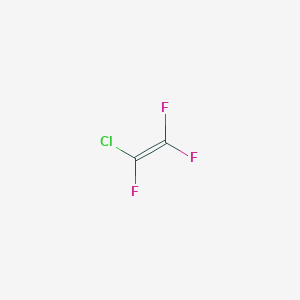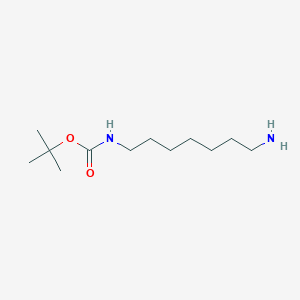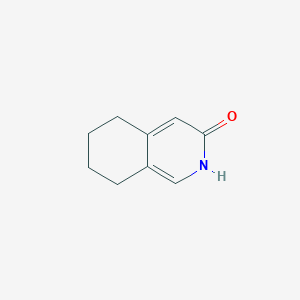
5,6,7,8-Tetrahydroisochinolin-3(2H)-on
Übersicht
Beschreibung
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one: is an organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules. It is used in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Synthetic Organic Chemistry: The compound is utilized as an intermediate in the synthesis of complex organic molecules
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It serves as a tool compound to study enzyme inhibition, receptor binding, and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be achieved through several methods:
Reduction of Isoquinoline Derivatives: One common method involves the reduction of isoquinoline derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the aromatic ring to yield the tetrahydroisoquinoline structure.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-acylated phenylethylamines, under acidic conditions. This method typically requires strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one often employs scalable hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the selective reduction of the isoquinoline ring without over-reduction or side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3-one derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to fully saturated isoquinoline derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Isoquinoline-3-one derivatives
Reduction: Fully saturated isoquinoline derivatives
Substitution: N-substituted tetrahydroisoquinoline derivatives
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to their active sites. This inhibition can modulate enzymatic activity and affect metabolic pathways.
Receptor Binding: The compound can interact with specific receptors in the body, influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects.
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: Unlike 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one, isoquinoline has a fully aromatic ring structure. This difference in saturation affects their chemical reactivity and applications.
Tetrahydroisoquinoline: This compound is similar in structure but lacks the carbonyl group at the 3-position. The presence of the carbonyl group in 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one introduces additional reactivity and potential for functionalization.
Isoquinoline-3-one: This compound is an oxidized derivative of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one. The oxidation state of the nitrogen-containing ring influences their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNEMDRBCCOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CNC(=O)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


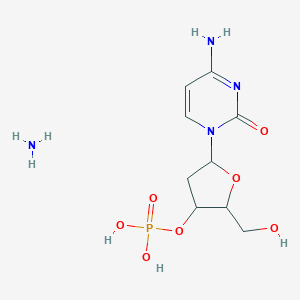
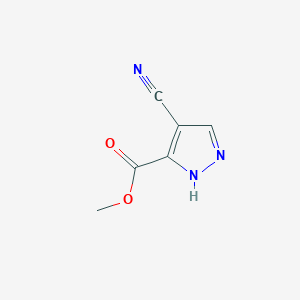
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
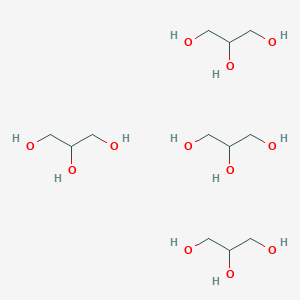

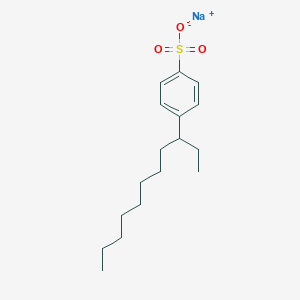
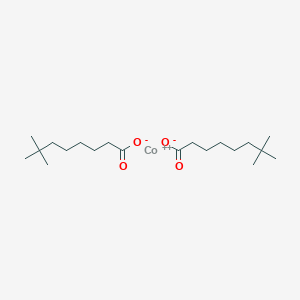

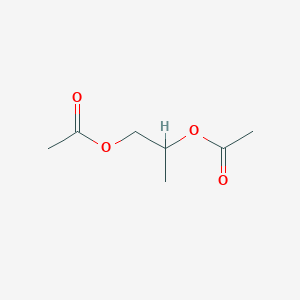
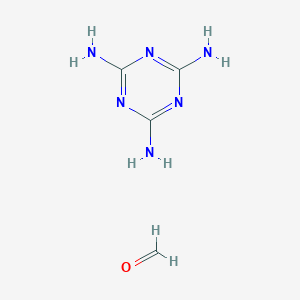
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)

